molecular formula C13H12ClN3O3 B2428455 2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 886886-48-2

2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No.: B2428455
CAS No.: 886886-48-2
M. Wt: 293.71
InChI Key: STJHEAFQFVHLDC-UHFFFAOYSA-N
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Description

2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazine ring substituted with a chloro-methylphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazine ring. The resulting intermediate is then acylated with acetic anhydride to introduce the acetamide group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The purification process typically involves recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various halogenated compounds.

Scientific Research Applications

2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-methylphenyl group may enhance binding affinity to these targets, while the pyrazine ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(3-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-8-9(14)3-2-4-10(8)17-6-5-16(7-11(15)18)12(19)13(17)20/h2-6H,7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJHEAFQFVHLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN(C(=O)C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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